molecular formula C11H7Cl2FN2O2 B044753 1-(2,4-Dichlorobenzyl)-5-fluorouracil CAS No. 125111-05-9

1-(2,4-Dichlorobenzyl)-5-fluorouracil

Cat. No.: B044753
CAS No.: 125111-05-9
M. Wt: 289.09 g/mol
InChI Key: MHPNFFUAVWCYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-5-fluorouracil (CAS 125111-05-9) is a fluorinated pyrimidine derivative structurally related to the antimetabolite 5-fluorouracil (5-FU). Its core structure comprises a uracil ring substituted with a fluorine atom at the 5-position and a 2,4-dichlorobenzyl group at the 1-position (Figure 1).

Properties

CAS No.

125111-05-9

Molecular Formula

C11H7Cl2FN2O2

Molecular Weight

289.09 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18)

InChI Key

MHPNFFUAVWCYBQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The dichlorobenzyl substitution differentiates this compound from other fluorouracil derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Lipophilicity (LogP est.) Key Features
1-(2,4-Dichlorobenzyl)-5-fluorouracil 2,4-dichlorobenzyl, 5-fluoro 304.13 ~2.5 (high) Enhanced lipophilicity, metabolic stability
1-Benzyl-5-fluorouracil (CAS 4871-13-0) Benzyl, 5-fluoro 236.19 ~1.2 (moderate) Simpler structure, lower steric hindrance
5-Fluoro-1-(4-methylbenzyl)-2,4(1H,3H)-pyrimidinedione 4-methylbenzyl, 5-fluoro 250.23 ~1.5 (moderate) Methyl group improves solubility

Key Insights :

  • The dichlorobenzyl group increases molecular weight and lipophilicity compared to benzyl or methylbenzyl analogues, which may enhance membrane permeability and tissue retention .
Metabolic and Pharmacokinetic Considerations
  • Metabolism: The dichlorobenzyl group may slow hepatic cytochrome P450-mediated oxidation compared to non-halogenated derivatives, delaying clearance.
  • Uracil/Dihydrouracil Ratios : emphasizes that 5-FU toxicity correlates with DPD activity. Structural modifications in this compound could bypass DPD degradation, reducing toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.